Mavrik

Description

Mavrik (common name: tau-fluvalinate or fluralinate) is a synthetic pyrethroid insecticide and acaricide developed by Zoecon in 1977 and later commercialized by Mitsubishi Chemical . It is distinguished by its broad-spectrum activity against pests such as mites, Lepidoptera, Coleoptera, and Diptera, while maintaining safety for beneficial insects like bees . This compound’s unique acaricidal properties fill a critical gap in pest control, as many pyrethroids lack efficacy against mites . Its chemical stability in acidic conditions and low phytotoxicity make it suitable for crops like cotton, fruits, and vegetables .

Properties

Molecular Formula |

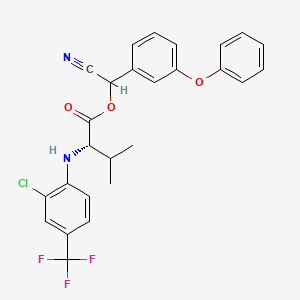

C26H22ClF3N2O3 |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |

InChI Key |

INISTDXBRIBGOC-CGAIIQECSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound involves the synthesis of tau-fluvalinate through a sequence of organic transformations, typically starting from simpler precursors such as benzoquinones or tropane derivatives, depending on the specific synthetic approach.

Method Based on Quinone Coupling Reactions

One advanced preparation method involves the coupling of organometallic reagents with quinones or quinone derivatives under controlled conditions:

- Starting Materials : Ortho- or para-benzoquinones, diphenoquinones, naphthoquinones, anthraquinones, or related diketones.

- Reaction Conditions : The reaction is performed in the presence of complexing agents such as lithium, zinc, aluminum, or magnesium salts (e.g., LiZ, ZnZ₂, AlZ₃, MgZ₂).

- Solvent System : Can be carried out in various solvents including N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), diethylether, or even solvent-free conditions.

- Temperature Range : Typically between -100°C and 160°C, more preferably -80°C to 80°C.

- Atmosphere : Inert gas atmosphere such as nitrogen or argon is preferred to prevent oxidation.

- Reaction Time : Quinone addition is gradual over 1 minute to 24 hours, preferably 10 minutes to 6 hours, with stirring continuing for up to 48 hours to ensure complete conversion.

- Product Isolation : After reaction completion, products such as hydroquinolates or biphenols (reduced quinone forms) can be separated and recycled.

This method allows high yields and selectivity for the desired coupling products, which are precursors or intermediates in the synthesis of tau-fluvalinate and related compounds.

| Parameter | Range/Details |

|---|---|

| Quinone type | Benzoquinone, diphenoquinone, anthraquinone |

| Complexing agent | LiZ, ZnZ₂, AlZ₃, MgZ₂ |

| Solvent | NMP, THF, diethylether, solvent-free |

| Temperature | -100°C to 160°C (preferably -80°C to 80°C) |

| Atmosphere | Nitrogen or Argon |

| Quinone addition time | 1 min to 24 hours (preferably 10 min to 6 hours) |

| Stirring time post-addition | Up to 48 hours (preferably 12 to 24 hours) |

Two-Step Synthesis of Maraviroc (Related Pyrethroid Synthesis)

Although Maraviroc is a different compound, its synthesis shares some organic chemistry principles with tau-fluvalinate preparation, particularly in the use of reductive amination, protective group strategies, and acylation steps.

- Step 1 : Robinson synthesis to build the tropane core.

- Step 2 : Formation of oxime and reduction to primary amine.

- Step 3 : Construction of substituted triazole ring.

- Step 4 : Reductive amination with aldehyde intermediates.

- Step 5 : Final acylation with 4,4-difluorocyclohexylcarboxylic acid.

Key reaction conditions:

- Use of molecular sieves (3 Å) as desiccants.

- Organic solvents such as toluene at elevated temperatures (100–130°C).

- Reaction times up to 24–30 hours.

- Purification via acid salt formation and crystallization from ethyl acetate/hexane mixtures.

This process highlights the importance of controlled temperature, catalyst/additive ratios, and purification steps to achieve high purity (>99%) of the final product.

| Step | Key Conditions | Notes |

|---|---|---|

| Robinson synthesis | Standard organic synthesis conditions | Core structure formation |

| Oxime reduction | Sodium in pentanol, reflux | Selective primary amine formation |

| Triazole construction | Two-step process | Protective group manipulations |

| Reductive amination | Toluene, 100–130°C, molecular sieves | Controlled stoichiometry and catalyst |

| Acylation | Carbodiimide polymer, acid salt purification | Final product isolation and crystallization |

Purification Techniques

- Filtration through kieselguhr to remove solids.

- Acid-base extraction to isolate the product.

- Crystallization from solvent mixtures (ethyl acetate and hexane) to achieve >99% purity.

- Drying under vacuum at mild temperatures.

Summary Table of Preparation Parameters

| Aspect | Details/Range |

|---|---|

| Starting materials | Benzoquinones, tropane derivatives, aldehydes |

| Complexing agents | LiZ, ZnZ₂, AlZ₃, MgZ₂ |

| Solvents | NMP, THF, diethylether, toluene, pentanol |

| Temperature | -100°C to 160°C (varies by step) |

| Atmosphere | Nitrogen or Argon |

| Reaction time | 1 min to 48 hours (depending on step) |

| Catalysts/Additives | Transition metal complexes, molecular sieves |

| Purification methods | Filtration, acid-base extraction, crystallization |

| Final product purity | >99% after crystallization |

Chemical Reactions Analysis

Types of Reactions

Tau-fluvalinate undergoes several types of chemical reactions, including:

Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.

Scientific Research Applications

Tau-fluvalinate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.

Biology: Investigated for its effects on various insect species and its interactions with biological systems.

Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.

Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.

Mechanism of Action

Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Structural Comparison

Mavrik belongs to the pyrethroid class, characterized by a cyclopropane core and halogenated side chains. Key structural analogs include:

- Tau-fluvalinate (used in Apistan®): Shares a similar isomer configuration but is optimized for beekeeping applications .

- Cypermethrin: Lacks acaricidal specificity but offers stronger knockdown effects on Lepidoptera .

- Deltamethrin : Higher mammalian toxicity but broader insecticidal potency .

Table 1: Structural and Chemical Properties

Efficacy Against Target Pests

Locust Control

In field trials against desert locusts (Schistocerca gregaria), this compound (1 L/ha) achieved 88.3% mortality within 2 hours, outperforming Malathion (80.8%) and Diazinon (23.3% at 0.125 L/ha). However, all treatments showed comparable efficacy after 12 hours .

Table 2: Field Efficacy in Locust Control

| Treatment (Dose) | Mortality at 2 Hours (%) | Mortality at 12 Hours (%) |

|---|---|---|

| This compound (1 L/ha) | 88.3 | 95.0 |

| Malathion (1 L/ha) | 80.8 | 93.3 |

| Diazinon (0.125 L/ha) | 23.3 | 55.0 |

Mite Control

Against Varroa destructor in honeybee colonies, this compound strips reduced mite infestation by 87.97% (81.29% in brood, 94.65% in adults), comparable to botanical oils like thyme (100% efficacy after 3–4 weeks) but with faster action .

Black Vine Weevil Control

This compound provided rapid knockdown of Otiorhynchus sulcatus but lagged in mortality rates compared to carbamates (Turcam) and organophosphates (Orthene). At 12 days post-treatment, Turcam and Orthene achieved near-total control, while this compound required longer exposure .

Q & A

Q. What are the standard formulations and concentrations of Mavrik used in experimental settings, and how are they prepared?

this compound (containing fluvalinate as the active ingredient) is commonly formulated in solutions with varying concentrations for efficacy testing. For example:

Q. How should experimental designs be structured to evaluate this compound's efficacy against arthropod pests?

Experimental designs should include:

- Controlled variables : Exposure time (e.g., 15-minute intervals), pest species (e.g., Planococcus citri), and plant type (e.g., Alpinia purpurata).

- Control groups : Untreated plants or solvents (e.g., water-only solutions) to isolate this compound's effects.

- Replication : Multiple trials to account for biological variability. For example, in trials on red ginger, this compound combined with Safer Insecticidal Soap showed superior efficacy against mealybugs compared to Tempo 2 EC, with no phytotoxicity observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different plant species or exposure times?

Contradictions may arise due to species-specific metabolic resistance or environmental factors. Methodological approaches include:

- Multivariate analysis : Correlate efficacy with variables like pH, temperature, or cuticle thickness.

- Time-series monitoring : Track pest resurgence post-application (e.g., aphid populations on Spiraea nipponica rebounded after 23 days despite initial control ).

- Comparative studies : Test this compound against alternatives like Turcam or Orthene under identical conditions to identify contextual advantages .

Q. What analytical methods are recommended for detecting this compound residues in plant tissues or environmental samples?

- High-Performance Liquid Chromatography (HPLC) : Quantify fluvalinate residues at thresholds as low as 0.01 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate metabolite breakdown products.

- Sample preparation : Use acetonitrile or isooctane for extraction, as standardized in chemical service protocols (e.g., 100 µg/mL this compound solutions ).

Q. How can this compound's long-term efficacy be balanced with resistance management in pest populations?

- Rotational strategies : Alternate this compound with non-pyrethroid insecticides (e.g., neonicotinoids) to delay resistance.

- Dose-response modeling : Establish sublethal concentrations that minimize selection pressure while maintaining control.

- Field monitoring : Use PCR-based assays to detect resistance-associated mutations in target pest populations.

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects?

- Probit analysis : Calculate LC₅₀/LC₉₀ values for mortality rates.

- ANOVA with post-hoc tests : Compare mean pest counts across treatment groups (e.g., this compound vs. Dursban 4E on Taxus media ).

- Survival analysis : Model time-to-pest resurgence using Kaplan-Meier curves. Ensure adherence to metric system standards and report numerical precision aligned with instrument sensitivity (e.g., ±0.1 mg accuracy ).

Data Interpretation and Reporting

Q. How should researchers address variability in pest mortality data when publishing this compound-related findings?

- Transparency : Disclose raw data ranges and outliers in supplementary materials.

- Error bars : Use 95% confidence intervals in graphical representations.

- Contextual discussion : Highlight environmental factors (e.g., humidity) that may explain variability, as seen in trials on Rosa cultivars .

Tables for Reference

Table 1 : Efficacy of this compound Across Plant Species (Adapted from )

| Plant Species | Pest Targeted | Exposure Time | Efficacy (%) | Resurgence Timeframe |

|---|---|---|---|---|

| Alpinia purpurata | Planococcus citri | 15 minutes | 98 | >30 days |

| Spiraea nipponica | Aphids | 15 days | 85 | 23 days |

| Taxus media | Spider mites | 12 days | 92 | Not observed |

Table 2 : Recommended Analytical Methods for this compound Residues

| Method | Detection Limit | Solvent Used |

|---|---|---|

| HPLC | 0.01 ppm | Acetonitrile |

| GC-MS | 0.05 ppm | Isooctane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.